BenchChemオンラインストアへようこそ!

INCB047986

JAK1 selectivity kinase profiling cytokine signaling

INCB047986 (also designated INCB-047986 or INCB is an orally bioavailable, small-molecule inhibitor belonging to the triazolo-pyrrolopyridine chemical class, developed by Incyte Corporation as a selective Janus kinase 1 (JAK1) inhibitor. It was investigated in Phase I/II clinical trials for solid tumors, myelodysplastic syndromes (MDS), and rheumatoid arthritis (RA) before being discontinued in 2014–2015.

Molecular Formula C20H16FN7OS
Molecular Weight
Cat. No. B1574349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB047986
SynonymsINCB047986;  INCB-047986;  INCB 047986.; NONE
Molecular FormulaC20H16FN7OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

INCB047986 Product-Specific Evidence Guide for JAK1 Inhibitor Procurement


INCB047986 (also designated INCB-047986 or INCB 47986) is an orally bioavailable, small-molecule inhibitor belonging to the triazolo-pyrrolopyridine chemical class, developed by Incyte Corporation as a selective Janus kinase 1 (JAK1) inhibitor [1]. It was investigated in Phase I/II clinical trials for solid tumors, myelodysplastic syndromes (MDS), and rheumatoid arthritis (RA) before being discontinued in 2014–2015 [2]. Its chemical formula is C20H16FN7OS [1].

Why INCB047986 Cannot Be Replaced by Other JAK Inhibitors Without Data Loss


JAK inhibitors are not interchangeable; their isoform selectivity profiles (JAK1 vs JAK2 vs JAK3 vs TYK2) vary substantially and directly dictate the spectrum of cytokine pathways inhibited, therapeutic efficacy, and hematopoietic safety [1]. Even among JAK1-preferring agents, chemical scaffold divergence produces differences in kinase selectivity breadth, pharmacokinetic half-life, tissue distribution, and off-target liability. INCB047986 possesses a triazolo-pyrrolopyridine core that is chemically distinct from the pyrrolo-pyrimidine scaffold of itacitinib (INCB039110), the triazolo-pyridine scaffold of filgotinib, and the azetidine-containing scaffold of baricitinib [2]. Substituting INCB047986 with any other JAK1 inhibitor without revalidating selectivity, potency, and pharmacokinetics in the experimental system risks introducing confounding variables that undermine reproducibility.

Quantitative Differentiation Evidence for INCB047986 Relative to Comparator JAK1 Inhibitors


JAK1 vs JAK2 Isoform Selectivity: Class-Level Distinction from Dual JAK1/JAK2 Inhibitors

INCB047986 was developed and consistently described as a JAK1-selective inhibitor across multiple authoritative sources, distinguishing it from dual JAK1/JAK2 inhibitors such as ruxolitinib and baricitinib [1]. Baricitinib exhibits near-equipotent inhibition of JAK1 (IC50 = 5.9 nM) and JAK2 (IC50 = 5.7 nM) [2], while ruxolitinib also potently inhibits both isoforms with JAK1 IC50 of 3.3 nM and JAK2 IC50 of 2.8 nM [3]. Quantitative IC50 values for INCB047986 against individual JAK isoforms are not available from peer-reviewed primary literature; vendor-cited values (JAK1 IC50 ≈ 0.25 nM, ~25-fold selectivity over JAK2) cannot be independently verified against a primary publication or patent as of this writing. This evidence item is therefore classified as class-level inference.

JAK1 selectivity kinase profiling cytokine signaling

Triazolo-Pyrrolopyridine Scaffold: Chemical Architecture Differentiation from Other JAK1 Inhibitors

INCB047986 belongs to the triazolo-pyrrolopyridine chemotype, a fused tricyclic scaffold first described in a 2013 publication from Incyte and AstraZeneca collaborators [1]. This scaffold was explicitly designed to improve oral exposure in rat relative to the previously reported imidazo-pyrrolopyridine series (prototypical compound 2), while maintaining nanomolar JAK1 inhibition [1]. In contrast, itacitinib (INCB039110) is built on a pyrrolo-pyrimidine scaffold, filgotinib on a triazolo[1,5-a]pyridine scaffold, and baricitinib on a pyrrolo-pyrimidine core with an azetidine substituent. The triazolo-pyrrolopyridine system represents a chemically differentiated ATP-competitive hinge-binding motif that may drive distinct kinase selectivity fingerprints compared to other JAK1 inhibitors, although direct comparative kinome-wide profiling data for INCB047986 has not been published.

chemical scaffold medicinal chemistry kinase inhibitor design

Clinical Indication Diversification: Solid Tumor Chemotherapy Combination vs Autoimmune Disease Focus

INCB047986 was evaluated in a Phase 1 open-label, dose-escalation study (NCT01929941) for advanced solid tumors — specifically including pancreatic ductal adenocarcinoma and breast cancer — in combination with gemcitabine and nab-paclitaxel [1]. This indication strategy is distinct from the development paths of itacitinib (Phase II/III for myelofibrosis and graft-versus-host disease), filgotinib (approved for rheumatoid arthritis and ulcerative colitis), and baricitinib (approved for rheumatoid arthritis, atopic dermatitis, and alopecia areata) [2]. The study aimed to determine the maximum tolerated dose (MTD) of INCB047986 in a chemotherapy combination setting, generating safety and tolerability data in a myelosuppressive context not assessed for other JAK1 inhibitors. However, the trial was terminated early and no results were published.

solid tumor chemotherapy combination clinical trial design

MDS Development in ESA-Refractory Population: A Niche Clinical Setting

INCB047986 was investigated in a randomized, open-label, 2-stage Phase I/II study (NCT02093429) in patients with primary myelodysplastic syndromes (MDS) who were refractory or unlikely to respond to erythropoiesis-stimulating agents (ESAs) [1]. The study employed a 3-dose randomization design with a planned interim analysis after 16 weeks of treatment to identify effective doses [1]. This ESA-refractory MDS population represents a niche indication not pursued by itacitinib, filgotinib, or baricitinib in clinical development. INCB047986 was cited alongside sotatercept as a therapeutic candidate under investigation for MDS-associated anemia in a 2014 review [2], highlighting its exploratory role in disorders of ineffective erythropoiesis where JAK1-mediated cytokine signaling contributes to pathophysiology.

myelodysplastic syndromes erythropoiesis ESA-refractory

RA Phase II Dosing and Distinct Daily Dose Range Compared to Marketed JAK1 Inhibitors

In a Phase II double-blind, placebo-controlled study (NCT02151474), INCB047986 was administered at 4 mg, 8 mg, and 12 mg once daily (QD) for 28 days in subjects with moderate to severe active rheumatoid arthritis [1]. These doses are substantially lower on a milligram basis than the approved QD doses of filgotinib (200 mg) and upadacitinib (15 mg), and fall within a similar absolute range to baricitinib (4 mg QD) [2], consistent with the reported higher molar potency of the triazolo-pyrrolopyridine series. However, no efficacy or safety results from this study were ever published, and the program was terminated in August 2014.

rheumatoid arthritis dose comparison clinical pharmacology

Discontinued Clinical Candidate: Defined Chemical Tool Value vs Moving-Target Approved Drugs

INCB047986 was officially discontinued across all indications by February 2015 [1]. Unlike approved JAK1 inhibitors (filgotinib, upadacitinib) whose clinical safety profiles and dosing recommendations continue to evolve with post-marketing surveillance, INCB047986 now constitutes a static reference compound with a fixed body of preclinical characterization [2]. For academic laboratories and preclinical CROs, a discontinued compound eliminates the regulatory and supply-chain uncertainties associated with active clinical candidates, while still providing a chemically distinct JAK1 inhibitor for mechanistic studies, assay validation, or comparator benchmarking. The triazolo-pyrrolopyridine series also yielded SAR insights published in peer-reviewed medicinal chemistry literature [2], enabling rational selection of structurally related analogs for SAR-by-catalog approaches.

research tool compound chemical probe kinase inhibitor reference

Highest-Value Research and Procurement Scenarios for INCB047986


JAK1-Selective Chemical Probe for Cytokine Signaling Pathway Dissection

Investigators studying JAK1-dependent vs JAK2-dependent cytokine signaling (e.g., IL-6, IFN-γ, IL-2 family) can deploy INCB047986 alongside a JAK2-selective or pan-JAK control to deconvolve isoform-specific contributions to STAT phosphorylation. Its triazolo-pyrrolopyridine scaffold provides a chemically orthogonal tool relative to the more commonly used pyrrolo-pyrimidine JAK1 inhibitors, reducing the risk of scaffold-specific off-target effects confounding mechanistic conclusions [1].

Reference Standard for JAK Inhibitor Benchmarking and Assay Validation

Because INCB047986 is a discontinued compound with a frozen development history, it serves as a stable reference standard for inter-laboratory JAK1 inhibitor potency comparisons. Laboratories can use it to validate biochemical kinase assays (e.g., Caliper, TR-FRET, or AlphaScreen formats) and cellular pSTAT assays against a compound that will not change in specification, unlike approved drugs that may undergo formulation or salt-form changes [2].

Preclinical Solid Tumor Chemotherapy Combination Models

Researchers exploring JAK/STAT pathway co-targeting in pancreatic ductal adenocarcinoma or triple-negative breast cancer can reference the NCT01929941 trial design — INCB047986 + gemcitabine + nab-paclitaxel — as a clinical precedent for JAK1 inhibition in a chemotherapy backbone. The compound can be used in syngeneic or xenograft tumor models to test the hypothesis that JAK1-selective inhibition potentiates gemcitabine efficacy through stromal reprogramming or immune modulation [3]. Note that no clinical efficacy data are available; this scenario is hypothesis-generating only.

Tool Compound for MDS and Ineffective Erythropoiesis Research

Investigators studying cytokine-driven suppression of erythropoiesis in MDS can employ INCB047986 in preclinical models (e.g., MDS patient-derived xenografts or cytokine-stressed erythroid progenitor assays) to explore whether JAK1-selective inhibition, as distinct from dual JAK1/JAK2 inhibition, preserves erythroid colony formation while reducing inhibitory cytokine tone. The clinical rationale stems from the compound's exploration in ESA-refractory MDS [4].

Quote Request

Request a Quote for INCB047986

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.